A-317567 is a small molecule that acts as a non-specific inhibitor of acid-sensing ion channels, particularly ASIC3 (acid-sensing ion channel 3). This compound has been studied for its potential therapeutic applications in managing chronic pain and possibly ischemic stroke. Unlike traditional diuretics, A-317567 does not exhibit natriuretic effects and shows selectivity towards ASICs over other members of the epithelial sodium channel superfamily, making it a candidate for further pharmacological exploration .
A-317567 was developed by Abbott Laboratories and belongs to the class of amidine compounds. It is structurally distinct from other ASIC inhibitors such as amiloride, which is a well-known diuretic. The compound's classification as an ASIC inhibitor positions it within the broader category of neuropharmacological agents aimed at treating pain and neurological disorders .
The synthesis of A-317567 involves several key steps, primarily utilizing techniques such as Suzuki cross-coupling and Sonogashira coupling. The process begins with commercially available 7-hydroxy-isoquinoline, which is converted into triflate and subsequently coupled with vinyl potassium fluoroborate to yield olefins. The amidine structure is formed through a series of reactions including cyclopropanation and nitrile conversion .
Key Steps in Synthesis:
The synthesis pathway emphasizes the strategic use of functional group transformations to achieve the desired chemical structure efficiently .
A-317567 features a complex molecular structure characterized by an amidine functional group. Its molecular formula is C₁₄H₁₅N₃O, and it has a molecular weight of approximately 241.29 g/mol. The structural properties play a crucial role in its interaction with ASIC channels.
The specific arrangement of atoms within A-317567 allows it to effectively bind to ASIC channels, inhibiting their activity under acidic conditions .
A-317567 undergoes various chemical reactions that are critical for its pharmacological activity. The compound primarily functions by blocking both sustained and transient currents in ASIC3 channels, which are activated under acidic conditions.
The ability of A-317567 to inhibit these currents is significant for its analgesic properties, particularly in conditions associated with chronic pain .
The mechanism by which A-317567 exerts its effects involves binding to the ASIC3 channel, preventing its activation by protons (H⁺ ions). This inhibition leads to a reduction in calcium influx into neurons, which is critical for pain signaling pathways.
This mechanism highlights the potential of A-317567 as an analgesic agent in treating conditions characterized by acid-induced pain .
A-317567 exhibits several notable physical and chemical properties that influence its pharmacological profile:
Understanding these properties is essential for optimizing the compound's formulation and delivery in clinical settings .
A-317567 has significant potential applications in scientific research and therapeutic development:
The ongoing exploration of A-317567's pharmacological properties may lead to new insights into pain management strategies and treatments for neurological disorders .
The pursuit of acid-sensing ion channel (ASIC) inhibitors emerged from recognizing acidosis as a key mediator of inflammatory and ischemic pain. ASIC3, in particular, gained attention due to its high expression in sensory neurons and unique biophysical properties. Unlike other ASIC subtypes, ASIC3 generates a biphasic current upon proton activation: a transient Na⁺ influx followed by a sustained current that persists throughout tissue acidosis, directly encoding prolonged nociceptive signals [1] [8]. This made ASIC3 a compelling target for inflammatory, musculoskeletal, and postoperative pain.
Early ASIC pharmacology relied on the diuretic amiloride, a non-selective ENaC/DEG family blocker. While amiloride demonstrated modest analgesic effects in rodent pain models, its utility was limited by low potency (IC₅₀ ~10–100 μM for ASICs) and off-target effects on epithelial sodium channels [2] [4]. The discovery of A-317567 by Abbott Laboratories marked a significant leap forward. Reported in 2005, it was the first potent small-molecule ASIC inhibitor, showing >10-fold improved potency (IC₅₀ = 1.025 μM for ASIC3) over amiloride in electrophysiological assays and efficacy in inflammatory and postoperative pain models [2] [6] [10]. This breakthrough validated ASIC3 as a druggable target and provided a chemical scaffold for optimization.
A-317567 (MW: 397.56 g/mol; CAS: 371217-32-2) features a naphthyl amidine core linked to a tetrahydroisoquinoline moiety via a cyclopropane spacer. Initial structure-activity relationship (SAR) studies focused on modifying this central linkage while preserving the critical amidine group, which is essential for ASIC3 inhibition [2] [9]. Key synthetic routes included:
A critical finding was that analogs lacking the amidine group (e.g., nitrile or amide precursors) showed drastically reduced activity (<50% inhibition at 20 μM). Systematic modifications identified the alkyne-linked analog (compound 10b) as the most potent derivative, achieving an IC₅₀ of 356 nM for ASIC3 – a ~3-fold improvement over A-317567 (IC₅₀ = 1,025 nM) [2] [9]. This analog demonstrated robust efficacy in the rat iodoacetate model of osteoarthritis pain, reversing mechanical hypersensitivity at 10–30 mg/kg [2].
Compound | Core Linkage | ASIC3 IC₅₀ (nM) | Relative Potency vs. A-317567 |
---|---|---|---|
A-317567 | Cyclopropane | 1,025 | 1x |
10b | Alkyne | 356 | ~3x |
10a | E-Olefin | ~500 | ~2x |
10c | Z-Olefin | ~5,000 | ~0.2x |
10d | Alkane | >10,000 | <0.1x |
A major challenge in optimizing A-317567 derivatives was achieving selectivity across ASIC subtypes. Despite being designed for ASIC3, A-317567 and its alkyne analog (10b) also potently inhibited ASIC1a (IC₅₀ ~450 nM) [2] [8]. This lack of selectivity had profound pharmacological implications:
Structural elements influencing selectivity included:
Further optimization efforts aimed at improving selectivity faced inherent difficulties due to high homology among ASIC subunits (e.g., ~50% amino acid identity between ASIC1a and ASIC3) [1]. Nevertheless, the A-317567 scaffold remains a valuable tool for probing ASIC function and a starting point for developing CNS-sparing peripherally restricted analgesics [2] [5].
Compound | ASIC3 IC₅₀ | ASIC1a IC₅₀ | ASIC2a Activity | Key Pharmacological Effects |
---|---|---|---|---|
A-317567 | 1.025 μM | ~450 nM* | Weak inhibition | Antinociception (CFA model); Anxiolysis |
10b (Alkyne) | 356 nM | ~450 nM* | Not reported | Reversal of OA pain; Sedation |
APETx2 (peptide) | 63 nM* | >10 μM | No effect | Transient current block; Muscle pain relief |
Ugr9-1 (peptide) | ~15 μM* | Not tested | No effect | Dual current block; Broad analgesia |
*Reported IC₅₀ values vary based on expression system and protocol.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7